

Fmoc-L-Val-OH-13C5,15N for peptide synthesis introduction

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Compound of Interest

Compound Name: Fmoc-L-Val-OH-13C5,15N

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An In-depth Technical Guide to **Fmoc-L-Val-OH-13C5,15N** for Peptide Synthesis

Introduction

Fmoc-L-Val-OH-13C5,15N is a stable isotope-labeled amino acid derivative crucial for modern biochemical and pharmaceutical research.[1] It consists of the amino acid L-valine where all five carbon atoms are replaced by the heavy isotope Carbon-13 (^{13}C) and the nitrogen atom is replaced by the heavy isotope Nitrogen-15 (^{15}N). The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it an ideal building block for solid-phase peptide synthesis (SPPS).[2]

The incorporation of these stable isotopes results in a chemically identical but heavier version of the natural amino acid, with a distinct mass shift that is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This property makes **Fmoc-L-Val-OH-13C5,15N** an invaluable tool for researchers in proteomics, metabolic studies, and drug development, enabling precise quantification of proteins and peptides in complex biological samples.[4][5][6] This guide provides a comprehensive overview of its properties, synthesis protocols, and key applications.

Core Principles

Fmoc Solid-Phase Peptide Synthesis (SPPS)

SPPS has revolutionized peptide synthesis by enabling the efficient, stepwise construction of peptide chains on an insoluble resin support.[7] The Fmoc-based strategy is the most prevalent

approach due to its use of mild, base-labile conditions for deprotection.[7][8]

The core of Fmoc SPPS is a repeated cycle of three main steps:

- **Fmoc Deprotection:** The N-terminal Fmoc protecting group of the growing peptide chain is removed using a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[7][9] This exposes a free amine group for the next coupling reaction.
- **Activation and Coupling:** The incoming Fmoc-protected amino acid (such as **Fmoc-L-Val-OH-13C5,15N**) is activated by converting its carboxyl group into a more reactive species.[9] This is achieved using coupling reagents like HBTU or HATU in the presence of a base.[10] The activated amino acid is then added to the resin, forming a new peptide bond with the exposed amine.[11]
- **Washing:** After each deprotection and coupling step, the resin is thoroughly washed with a solvent like DMF to remove excess reagents and byproducts, ensuring high purity of the final peptide.[10]

This cycle is repeated until the desired peptide sequence is fully assembled.[12] Reactive amino acid side chains are protected with acid-labile groups, which are removed during the final cleavage step, where the completed peptide is released from the resin support.[7]

Stable Isotope Labeling

Stable isotope labeling involves replacing atoms in a molecule (e.g., ^{12}C , ^{14}N) with their heavier, non-radioactive isotopes (e.g., ^{13}C , ^{15}N).[3][6] The resulting labeled molecules are chemically and functionally identical to their natural counterparts but have a higher molecular weight.[3] This mass difference allows them to be distinguished and quantified using mass spectrometry.[13]

Peptides synthesized with **Fmoc-L-Val-OH-13C5,15N** serve as ideal internal standards for quantitative proteomics.[14][15] By adding a known quantity of the "heavy" labeled peptide to a biological sample, researchers can accurately measure the amount of the corresponding endogenous "light" peptide by comparing their respective signal intensities in the mass spectrometer.[16] This technique compensates for sample loss and variations in instrument response, leading to highly accurate and reproducible quantification.[16]

Data Presentation

Physicochemical Properties of Fmoc-L-Val-OH-¹³C₅,¹⁵N

Property	Value	Reference
Molecular Formula	[¹³ CH ₃] ₂ ¹³ CH ¹³ CH([¹⁵ NH]-Fmoc) ¹³ CO ₂ H	
Molecular Weight	345.34 g/mol	[17]
Mass Shift	M+6	[18]
Isotopic Enrichment	≥98 atom % ¹³ C, ≥98 atom % ¹⁵ N	[18]
Chemical Purity	≥95-99% (CP)	[19]
Appearance	Solid / White powder	[2]
Melting Point	143-145 °C	[18]
Optical Activity	[α] _{20/D} -17° (c = 1 in DMF)	[18]
Storage Conditions	Refrigerate at +2°C to +8°C, desiccated, protect from light	[17][19]

Key Reagents for Fmoc-SPPS

Reagent	Function	Typical Concentration / Equivalents
Resin (e.g., Wang, Rink Amide)	Solid support for peptide chain elongation.[9]	~0.1 mmol scale
N,N-Dimethylformamide (DMF)	Primary solvent for swelling, washing, and reactions.[11]	N/A
Piperidine in DMF	Base for removing the Fmoc protecting group.[9]	20% (v/v)
Fmoc-Amino Acid	Building block for the peptide chain.	3-5 equivalents
Coupling Agent (e.g., HBTU, HATU)	Promotes peptide bond formation.	~4.5 equivalents
Base (e.g., DIPEA, NMM, Collidine)	Activates the amino acid and neutralizes the resin.[10]	2-3 times excess relative to amino acid
Trifluoroacetic Acid (TFA)	Reagent for final cleavage of the peptide from the resin.[10]	Part of a cleavage cocktail

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol details the steps for coupling a single amino acid, such as **Fmoc-L-Val-OH-13C5,15N**, to a growing peptide chain on a solid support.

- Resin Preparation:
 - Place the desired amount of resin (e.g., 300 mg for a 0.1 mmol synthesis) into a reaction vessel.[11]
 - Swell the resin in DMF for at least 1 hour to allow the solvent to penetrate the polymer matrix.[9][11]
- Fmoc Deprotection:

- Drain the DMF from the swollen resin.
- Add a 20% piperidine in DMF solution to the resin and agitate for 15-30 minutes to remove the Fmoc group from the N-terminus of the peptide-resin.[\[9\]](#)
- Drain the deprotection solution.
- Washing:
 - Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the cleaved Fmoc-adduct.[\[10\]](#)[\[11\]](#)
- Amino Acid Activation:
 - In a separate vial, dissolve **Fmoc-L-Val-OH-13C5,15N** (e.g., 5 equivalents) and an activating agent like HATU (e.g., 4.5 equivalents) in DMF.[\[11\]](#)
 - Add a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) to the solution to activate the amino acid's carboxyl group.[\[10\]](#)[\[11\]](#)
- Coupling Reaction:
 - Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
 - Agitate the mixture for at least 4 hours at room temperature to allow for the formation of the peptide bond.[\[11\]](#) For longer peptides or difficult couplings, this time can be extended.[\[10\]](#)
- Final Wash:
 - Drain the coupling solution from the resin.
 - Wash the resin several times with DMF to remove any unreacted amino acid and coupling reagents.[\[10\]](#)

The cycle of deprotection, washing, activation, and coupling is repeated for each subsequent amino acid in the peptide sequence.

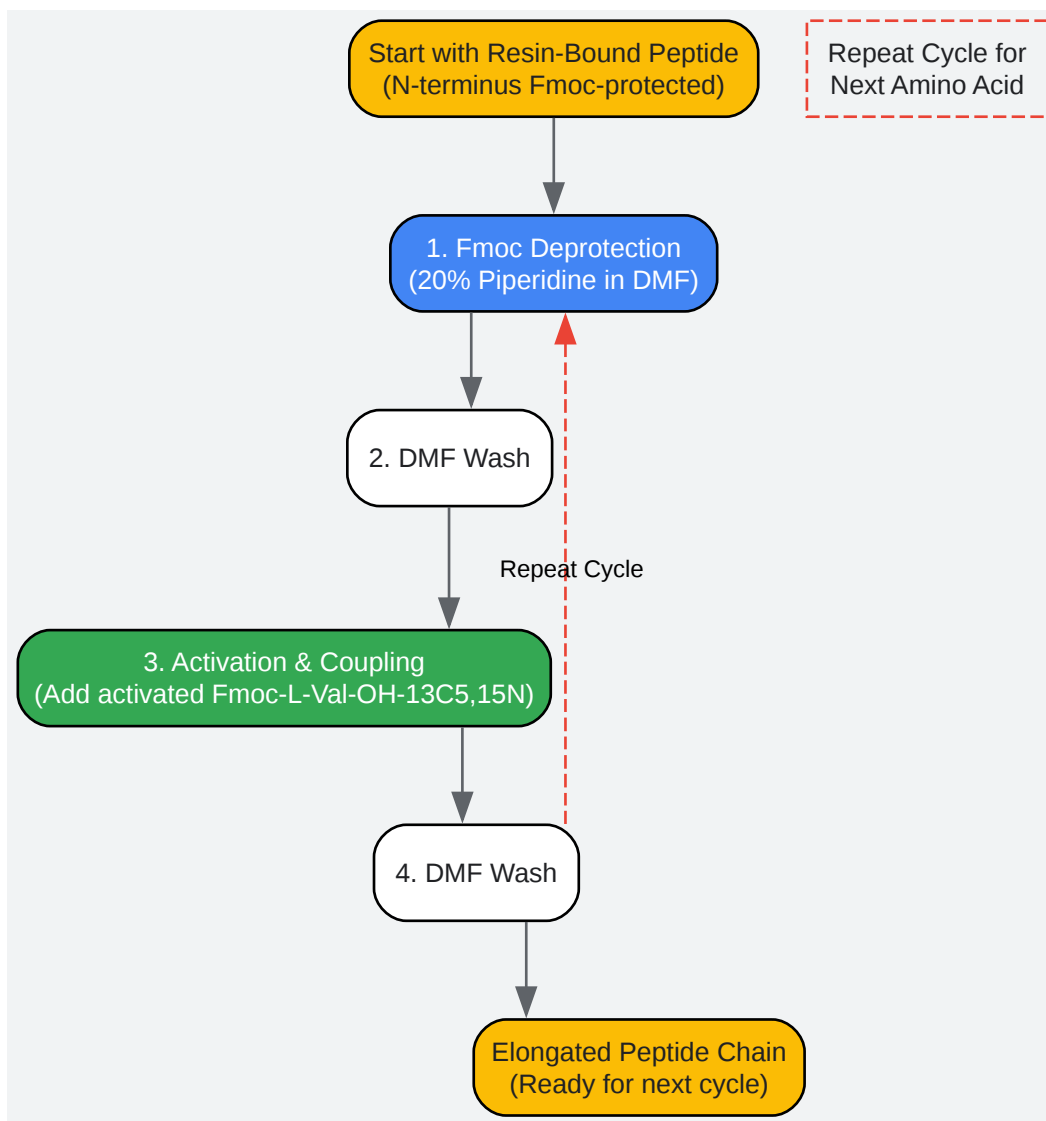
Protocol 2: Workflow for Quantitative Proteomics

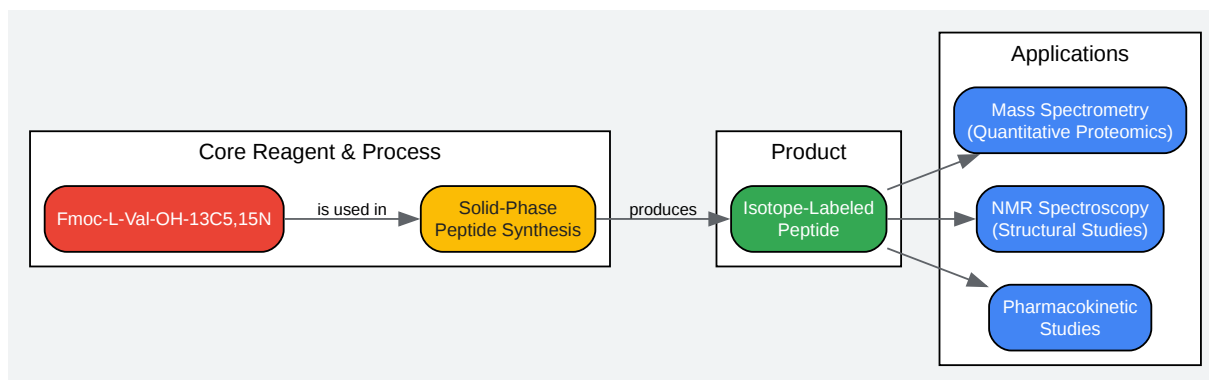
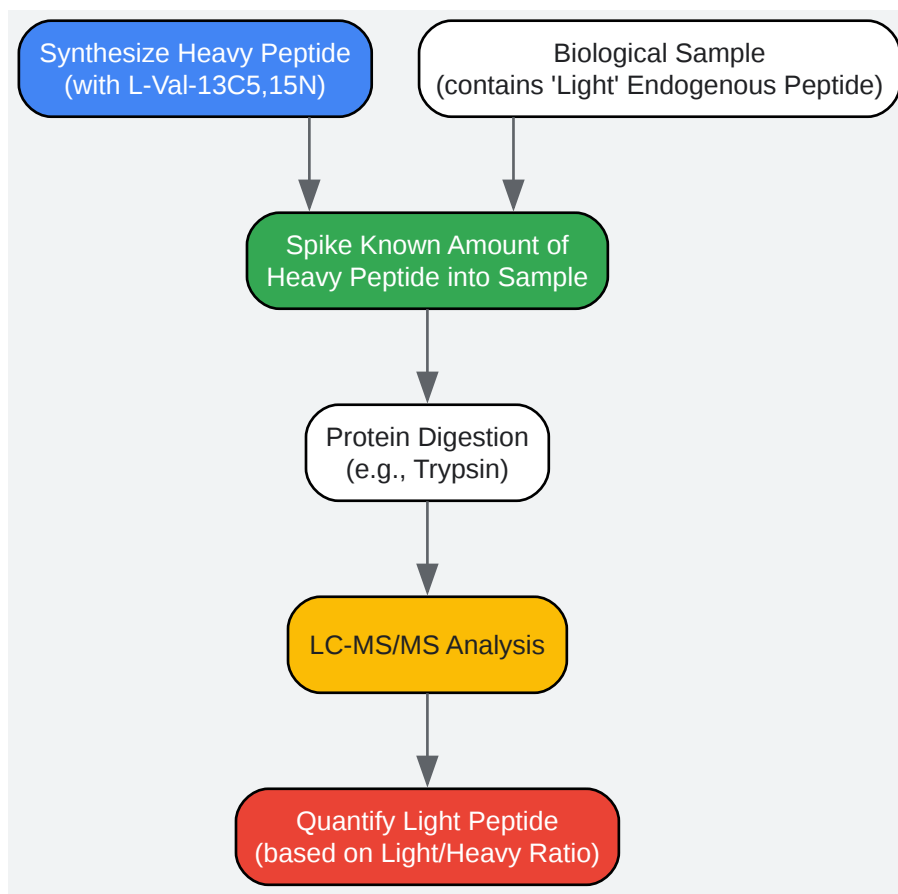
This protocol outlines the use of a synthesized peptide containing L-Valine- $^{13}\text{C}_5,^{15}\text{N}$ as an internal standard for quantifying an endogenous protein/peptide via mass spectrometry.

- Heavy Peptide Synthesis and Purification:
 - Synthesize the target peptide sequence incorporating **Fmoc-L-Val-OH- $^{13}\text{C}_5,^{15}\text{N}$** at the desired valine position using the SPPS protocol described above.
 - Cleave the peptide from the resin and purify it using High-Performance Liquid Chromatography (HPLC) to ensure high purity.
 - Accurately quantify the purified heavy peptide.
- Sample Preparation:
 - Obtain the biological sample (e.g., cell lysate, plasma) containing the endogenous ("light") peptide of interest.
 - Spike a precise, known amount of the purified heavy peptide standard into the biological sample.
- Enzymatic Digestion:
 - If analyzing a protein, digest the entire protein mixture (containing both the endogenous protein and the spiked heavy peptide) into smaller peptides using a protease like trypsin. Trypsin cleaves after lysine and arginine residues.[\[20\]](#)
- LC-MS/MS Analysis:
 - Analyze the digested peptide mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
 - The light and heavy peptide pairs, being chemically identical, will co-elute during the chromatography step.[\[21\]](#)

- The mass spectrometer will detect both peptide forms, which are distinguished by their mass difference.
- Data Analysis and Quantification:
 - Identify the MS signals corresponding to the light (endogenous) and heavy (standard) peptide pairs.
 - Calculate the ratio of the signal intensities (peak areas) of the light-to-heavy peptides.
 - Since the concentration of the heavy standard is known, this ratio allows for the precise calculation of the absolute or relative abundance of the endogenous peptide in the original sample.[\[13\]](#)

Visualizations





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